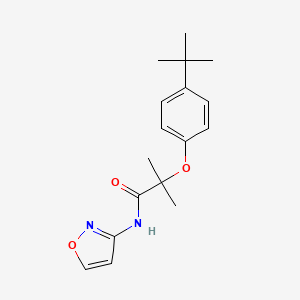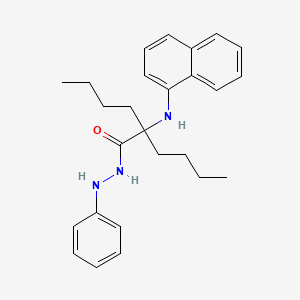
3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Phenytoin, which is a commonly used anticonvulsant medication.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione involves the inhibition of voltage-gated sodium channels in the brain. This inhibition results in the stabilization of neuronal membranes, which reduces the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione include the reduction of neuronal excitability, the inhibition of glutamate release, and the modulation of calcium channels. These effects result in the prevention of seizures and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione in lab experiments include its well-established mechanism of action, its broad range of potential applications, and its availability for purchase. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
For research on 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione include the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to determine the optimal dosage and administration of this compound for different conditions. Additionally, the development of new synthesis methods and the investigation of new derivatives may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione involves the condensation of benzil and urea in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to obtain the final product.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticonvulsant, antiarrhythmic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-10-15(17(22)20(16)12-6-2-1-3-7-12)19-11-18-13-8-4-5-9-14(13)19/h1-9,11,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZADGEDIKTULNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({N-[4-(pentyloxy)benzoyl]-beta-alanyl}amino)butanoate](/img/structure/B5086642.png)
![methyl 3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5086647.png)
![1-chloro-4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B5086660.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-methyl-N-phenylpropanamide](/img/structure/B5086671.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)

![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![3-[(2-bromophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5086709.png)


![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)